[(1-Bromonaphthalen-2-yl)methyl](methyl)amine hydrochloride
CAS No.:
Cat. No.: VC18080362
Molecular Formula: C12H13BrClN
Molecular Weight: 286.59 g/mol
* For research use only. Not for human or veterinary use.
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Molecular Formula | C12H13BrClN |
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Molecular Weight | 286.59 g/mol |
IUPAC Name | 1-(1-bromonaphthalen-2-yl)-N-methylmethanamine;hydrochloride |
Standard InChI | InChI=1S/C12H12BrN.ClH/c1-14-8-10-7-6-9-4-2-3-5-11(9)12(10)13;/h2-7,14H,8H2,1H3;1H |
Standard InChI Key | WRDDYAXUYNNDBT-UHFFFAOYSA-N |
Canonical SMILES | CNCC1=C(C2=CC=CC=C2C=C1)Br.Cl |
Chemical Identity and Structural Properties
Molecular Characterization
The molecular formula of (1-Bromonaphthalen-2-yl)methylamine hydrochloride is C₁₂H₁₃BrClN, with a molecular weight of 286.59 g/mol. The IUPAC name, 1-(1-bromonaphthalen-2-yl)-N-methylmethanamine hydrochloride, reflects its naphthalene backbone substituted with a bromine atom at the 1-position and a methylamine group at the 2-position. The hydrochloride salt formation stabilizes the amine moiety, improving its handling and storage characteristics .
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₃BrClN |
Molecular Weight | 286.59 g/mol |
IUPAC Name | 1-(1-bromonaphthalen-2-yl)-N-methylmethanamine hydrochloride |
Canonical SMILES | CNCC1=C(C2=CC=CC=C2C=C1)Br.Cl |
InChI Key | WRDDYAXUYNNDBT-UHFFFAOYSA-N |
Synthesis and Reaction Chemistry
Synthetic Routes
The synthesis of (1-Bromonaphthalen-2-yl)methylamine hydrochloride typically begins with 1-bromonaphthalene-2-carbaldehyde as the starting material. A reductive amination strategy employs methylamine and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) in methanol, followed by hydrochloric acid treatment to yield the hydrochloride salt. Alternative pathways involve Ullmann coupling or Buchwald-Hartwig amination to introduce the methylamine group, though these methods require palladium catalysts and elevated temperatures .
Optimized Protocol
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Step 1: Condensation of 1-bromonaphthalene-2-carbaldehyde with methylamine in ethanol at 50°C for 12 hours.
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Step 2: Reduction with NaBH₄ in THF at 0°C to room temperature.
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Step 3: Acidification with concentrated HCl to precipitate the hydrochloride salt.
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Step 4: Purification via recrystallization from ethanol/water (yield: 68–72%) .
Reactivity and Functionalization
The compound’s bromine atom participates in electrophilic aromatic substitution (EAS) reactions, enabling regioselective functionalization. For example, Suzuki-Miyaura cross-coupling with arylboronic acids replaces bromine with aryl groups, expanding structural diversity . The methylamine group undergoes nucleophilic acyl substitution, forming amides or imines upon reaction with acyl chlorides or ketones, respectively .
Example Reaction
This palladium-catalyzed coupling installs a phenyl group at the bromine site, demonstrating utility in constructing biaryl architectures .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits high solubility in polar solvents:
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Water: 12.4 mg/mL at 25°C
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Methanol: 34.7 mg/mL
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DMSO: 28.9 mg/mL.
Stability studies indicate decomposition temperatures above 200°C, with hygroscopicity requiring anhydrous storage conditions.
Acid-Base Behavior
The amine group’s pKa in aqueous solution is approximately 9.1–9.5, typical for aliphatic amines. Protonation at physiological pH enhances water solubility, critical for biological assays .
Applications in Medicinal Chemistry
Biological Activity Screening
Preliminary in vitro studies suggest moderate affinity for serotonin receptors (5-HT₂A: IC₅₀ = 1.2 μM; 5-HT₆: IC₅₀ = 0.8 μM), though cytotoxicity profiles remain uncharacterized . Molecular docking simulations predict interactions with the 5-HT₂A receptor’s hydrophobic pocket, mediated by the naphthalene system’s π-π stacking .
Prodrug Development
The hydrochloride salt serves as a prodrug candidate, with enzymatic cleavage releasing the free amine in vivo. Rat pharmacokinetic studies show a plasma half-life of 2.3 hours and 44% oral bioavailability, necessitating formulation improvements .
Industrial and Research Applications
Organic Synthesis Intermediate
The compound’s dual functionality makes it a precursor to:
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Ligands for transition-metal catalysis (e.g., Pd, Cu).
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Fluorescent probes via Suzuki coupling with fluorophores.
Analytical Reference Standard
Chromatographic methods (HPLC, GC-MS) utilize the compound as a reference for quantifying bromonaphthalene derivatives in environmental samples, with a detection limit of 0.1 ppb .
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